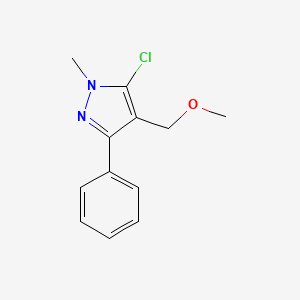
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether” is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 .
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by X-ray diffraction methods . The exact molecular structure of “this compound” is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Chains
In a study by Trilleras et al. (2005), molecules of a compound closely related to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether were linked into chains by hydrogen bonding. This research indicates the potential for such compounds to form specific molecular arrangements, which could have implications in material science and molecular engineering (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Herbicidal Activity
Sherman et al. (1991) explored the herbicidal activity of pyrazole phenyl ether herbicides, which share structural similarities with the compound . These herbicides were found to inhibit protoporphyrinogen oxidase and induce accumulation of porphyrins, suggesting their mechanism of action in plant systems. This highlights the potential use of similar compounds in agricultural chemistry (Sherman, Duke, Clark, Sanders, Matsumoto, & Duke, 1991).
Enantiomeric Separation
Hamper et al. (1994) demonstrated the separation of enantiomers of pyrazole phenyl ethers, which is crucial for understanding the specific activities of each enantiomer. This research is relevant for developing more targeted and efficient herbicides, and possibly for other applications in pharmaceutical chemistry (Hamper, Dukesherer, & Moedritzer, 1994).
Synthesis of Derivatives
Research by Trilleras et al. (2013) focused on synthesizing derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to the one . This study highlights methods for creating various derivatives, which could be useful in developing new materials or drugs (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Crystal Structure
The study of the crystal structure of similar compounds, as done by Xu and Shi (2011), provides insights into the molecular geometry and potential interactions of these compounds, which is valuable for material science and drug design (Xu & Shi, 2011).
Antibacterial Evaluation
Chopde et al. (2012) evaluated the antibacterial activity of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, showing potential medicinal applications of compounds structurally similar to this compound (Chopde, Meshram, & Pagadala, 2012).
Eigenschaften
IUPAC Name |
5-chloro-4-(methoxymethyl)-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15-12(13)10(8-16-2)11(14-15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDMMGOSXLHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
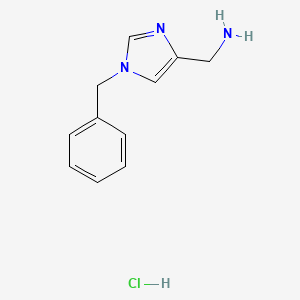
![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)
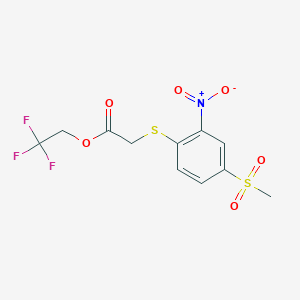

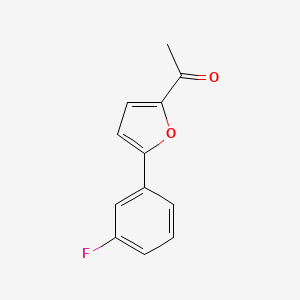
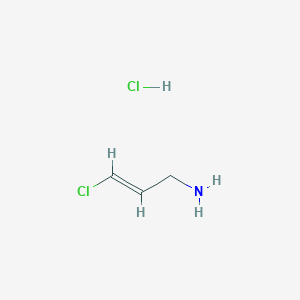
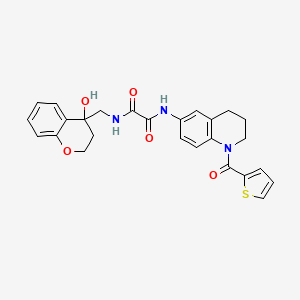
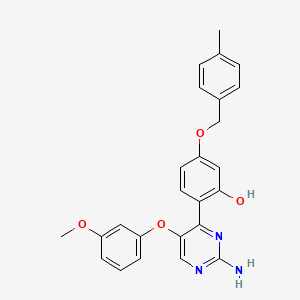
![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3006084.png)
![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)


